Bis(methacryloyloxy)ZINC

Description

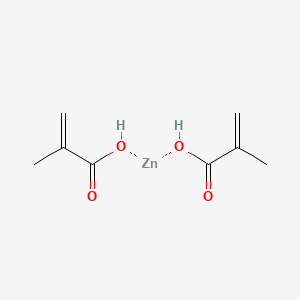

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12O4Zn |

|---|---|

Molecular Weight |

237.6 g/mol |

IUPAC Name |

2-methylprop-2-enoic acid;zinc |

InChI |

InChI=1S/2C4H6O2.Zn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6); |

InChI Key |

QBLHSJANZJZVRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)O.CC(=C)C(=O)O.[Zn] |

Origin of Product |

United States |

Synthetic Pathways and Preparative Methodologies for Bis Methacryloyloxy Zinc

Conventional Synthesis Routes

Conventional methods for synthesizing Bis(methacryloyloxy)ZINC are well-established, primarily involving the reaction of zinc precursors with methacrylic acid or its derivatives. These routes are widely employed due to their reliability and scalability.

Reaction of Zinc Oxides or Carbonates with Methacrylic Acid

A primary and widely utilized method for producing this compound is the direct reaction of zinc oxide (ZnO) with methacrylic acid (MAA). ontosight.airesearchgate.net This reaction is an acid-base neutralization that forms the zinc salt of methacrylic acid and water as a byproduct. The general chemical equation is:

ZnO + 2 CH₂(C(CH₃))COOH → Zn(OOC(CH₃)C=CH₂)₂ + H₂O

This synthesis can also be performed using other zinc compounds such as zinc hydroxide (B78521) or zinc carbonate. google.com The reaction is often carried out in a liquid medium to help dissipate the heat generated by the exothermic reaction and to ensure a homogenous mixture. google.comgoogle.com Various solvents can be employed, including water, alcohols, or aliphatic hydrocarbons. google.comgoogle.com When a water-insoluble hydrocarbon solvent like toluene (B28343) or hexane (B92381) is used, the water produced during the reaction can be removed azeotropically, which drives the reaction to completion and yields a substantially water-free product. google.comgoogle.com The resulting product is typically a solid powder or a slurry of particles within the liquid medium. google.comgoogleapis.com

Synthesis from Zinc Salts and Methacrylate (B99206) Derivatives

An alternative conventional pathway involves the use of zinc salts, such as zinc chloride (ZnCl₂) or zinc acetate (B1210297) (Zn(CH₃COO)₂), reacting with either methacrylic acid or one of its salts. chembk.combas.bg One documented approach is a chemical precipitation method where solutions of sodium hydroxide, zinc chloride, and methacrylic acid are reacted. chembk.com In this process, sodium methacrylate is formed in situ, which then reacts with zinc chloride to precipitate the desired zinc dimethacrylate.

Another variation involves reacting methacrylic acid directly with a zinc salt like zinc chloride in an aqueous solution. bas.bg The reaction proceeds with the formation of hydrochloric acid (HCl) as a byproduct, which must be removed through washing to purify the final product. bas.bg

Furthermore, this compound can be synthesized by reacting a more reactive methacrylate derivative, such as methacryloyl chloride, with a zinc source like zinc hydroxide or zinc acetate under anhydrous conditions. vulcanchem.com

Optimization of Reaction Conditions and Stoichiometry

Optimizing reaction parameters is crucial for achieving high yield, purity, and desired physical properties of the final product. Key factors include temperature, stoichiometry, reaction time, and the use of additives.

For the reaction between zinc oxide and methacrylic acid, a molar ratio of approximately 0.5 to 0.6 moles of zinc oxide per mole of methacrylic acid is often employed. google.comgoogleapis.com Reaction temperatures can range from ambient room temperature to elevated temperatures of up to 100°C. google.comgoogleapis.com A patented process specifies a temperature range of 75-80°C for 4 hours in toluene, which resulted in a 99.0% yield and 99.5% purity after azeotropic removal of water. google.com Reaction times can vary significantly, from 4 to over 20 hours, depending on the batch size and agitation level. google.comgoogleapis.com To improve the physical form of the product, a nonionic surfactant can be added to the dispersion medium, which helps create a fluid and pumpable suspension of zinc dimethacrylate particles. googleapis.com

| Zinc Precursor | Methacrylate Source | Solvent/Medium | Key Conditions | Reported Yield/Purity | Reference |

|---|---|---|---|---|---|

| Zinc Oxide | Methacrylic Acid | Toluene | 75-80°C; 4 hours; Azeotropic water removal | 99.0% yield; 99.5% purity | google.com |

| Zinc Oxide | Methacrylic Acid | Liquid Aliphatic Hydrocarbon | 0.5-0.6 moles ZnO per mole MAA; Room temp. to 70°C; 4-20 hours | Produces fluid suspension or slurry | google.comgoogleapis.com |

| Zinc Chloride | Methacrylic Acid | Water | Vigorous stirring at 90°C for 3 hours | Product requires purification by washing | bas.bg |

| Zinc Acetate | Methacryloyl Chloride | Anhydrous | Preferred for low cost and high reactivity in industrial settings | >85% yield | vulcanchem.com |

Advanced Preparative Techniques

Advanced synthesis techniques offer alternative routes that can provide enhanced control over particle size, morphology, and purity. These methods are generally employed for producing nanoscale materials or for specialized applications.

Solvothermal and Hydrothermal Methods

Solvothermal and hydrothermal synthesis are methods carried out in a closed vessel, such as an autoclave, using a non-aqueous solvent (solvothermal) or water (hydrothermal) at temperatures above the solvent's boiling point. patsnap.comnih.gov These techniques are widely used for the synthesis of crystalline nanoparticles, including zinc oxide (ZnO). nih.govmdpi.com

While direct solvothermal or hydrothermal synthesis of this compound is not extensively documented, these methods are highly relevant for preparing high-purity, nano-sized ZnO precursors. nih.govmdpi.com For instance, zinc oxide nanoparticles with controlled size and morphology can be produced via hydrothermal treatment of a precursor like zinc acetate or zinc nitrate (B79036) in an alkaline solution at temperatures between 120-250°C. mdpi.com These high-quality ZnO nanoparticles can then be used in the conventional synthesis routes described previously. Additionally, hydrothermal methods have been used to prepare nanocomposites of methacrylate-based polymers containing ZnO, where the synthesis environment facilitates the formation of a well-dispersed composite material. researchgate.net

| Technique | Typical Product | Precursors | Key Conditions | Relevance to this compound | Reference |

|---|---|---|---|---|---|

| Hydrothermal Synthesis | Nanocrystalline ZnO | Zinc Acetate/Nitrate, KOH/NH₄OH | Autoclave; 120-250°C | Preparation of high-purity ZnO precursor | mdpi.com |

| Microwave Solvothermal Synthesis | ZnO Nanoparticles | Zinc Acetate, Ethylene Glycol | Microwave irradiation | Rapid synthesis of ZnO precursor for nanocomposites | semanticscholar.org |

| Mechanochemical Synthesis | Nanocrystalline ZnO | Zinc Carbonate (ZnCO₃) | High-energy ball milling followed by calcination (600°C) | Solvent-free preparation of ZnO precursor | nih.gov |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis involves the use of mechanical energy, typically through grinding or milling, to induce chemical reactions. irb.hr This solvent-free or low-solvent (liquid-assisted grinding) approach is recognized as a green chemistry technique. walisongo.ac.id High-energy ball milling is a common mechanochemical method where reactants are placed in a jar with grinding media (balls) and subjected to high-speed shaking or rotation. rsc.org

Similar to solvothermal methods, the primary application of mechanochemistry in this context is the synthesis of the zinc oxide precursor. nih.gov For example, ZnO nanopowders with an average crystallite size of around 21 nm can be produced by milling zinc carbonate (ZnCO₃) for several hours, followed by calcination of the resulting precursor. nih.gov The kinetic energy from the milling process induces bond formation and breakage, providing a pathway to materials that may be difficult to obtain through conventional solution-based methods. rsc.org This technique offers a simple, scalable, and environmentally friendly route to producing the ZnO reactant needed for the synthesis of this compound. nih.govirb.hr

Microfluidic and Continuous Flow Synthesis

The application of microfluidic and continuous flow technologies to the synthesis of this compound represents a modern approach to process intensification, offering significant advantages over traditional batch methods. While specific literature detailing the synthesis of ZDMA in microreactors is limited, the principles can be extrapolated from research on related metal acrylates and zinc-containing compounds.

Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the often exothermic reaction between a zinc source and methacrylic acid. researchgate.net The enhanced heat and mass transfer in microchannels or tubular reactors can lead to higher product consistency and safety. mdpi.com Research on the continuous flow metalation (including zincation) of acrylates demonstrates the feasibility of preparing organozinc intermediates with high precision and scalability. acs.org In such setups, reagents are pumped through a series of tubes and mixers, allowing for rapid and controlled reactions at specific temperatures, including near-ambient or elevated temperatures up to 90°C. acs.org This methodology could be adapted for ZDMA production, potentially telescoping the reaction and initial purification steps.

Microfluidic reactors, which operate with fluid flows in channels of sub-millimeter dimensions, offer unparalleled control over the synthesis of nanoparticles and complex molecules. nih.gov These systems can be categorized as either continuous laminar flow or discrete segmented flow microreactors. mdpi.com For a precipitation reaction, as is common in ZDMA synthesis, a continuous flow microreactor would allow for the rapid and uniform mixing of reactant streams (e.g., a soluble zinc salt and a methacrylic acid salt solution), leading to the formation of highly monodisperse ZDMA particles. nih.gov This level of control is difficult to achieve in bulk batch reactors where mixing inefficiencies can lead to a wider particle size distribution. mdpi.com

Table 1: Comparison of Reactor Technologies for Acrylate (B77674) Synthesis

| Feature | Batch Reactor | Continuous Flow Reactor | Microfluidic Reactor |

|---|---|---|---|

| Heat Transfer | Poor to Moderate | Excellent | Superior |

| Mass Transfer | Often limited by mixing | Good to Excellent | Superior |

| Scalability | Difficult, non-linear | Straightforward | Parallelization required |

| Safety | Higher risk with exotherms | Improved | High level of control |

| Product Uniformity | Variable | High | Very High |

| Typical Volume | Liters to m³ | Milliliters to Liters/min | Microliters to Milliliters/min |

Purification and Isolation Strategies for this compound

The purification and isolation of this compound are critical steps that determine the final purity, particle size, and physical characteristics of the product. The chosen strategy depends heavily on the synthetic method employed.

For syntheses conducted in a liquid dispersion medium, such as an aliphatic hydrocarbon, the primary isolation step involves separating the solid ZDMA particles from the liquid phase. This is typically achieved through standard laboratory and industrial techniques:

Filtration: The product slurry is passed through a filter medium to collect the solid ZDMA powder.

Evaporation: The liquid dispersing medium is removed by evaporation, leaving the solid product behind. This is often performed under reduced pressure to lower the required temperature and prevent thermal degradation of the product. nih.gov

Following initial separation, further purification may be necessary. One documented method involves a series of washing steps. For instance, a synthesized product can be purified by washing with a saturated sodium bicarbonate solution, followed by washing with distilled water. bas.bg An extraction step using a solvent like ethyl acetate can also be employed to remove impurities. bas.bg

After separation and washing, the ZDMA product is typically dried to remove any residual solvent or water. The final step often involves mechanical processing to achieve a desired particle size distribution. The dried powder may be broken up and passed through a sieve of a specific mesh size to ensure product uniformity.

Yield Optimization and Process Efficiency Analysis

Reactant Stoichiometry: The molar ratio of the reactants is a critical parameter. In the reaction between zinc oxide (ZnO) and methacrylic acid (MAA), a molar ratio of 0.5 to 0.6 moles of ZnO per mole of MAA is reported to be effective. researchgate.net Precise control of this ratio is essential for maximizing the conversion to the desired zinc dimethacrylate salt and minimizing unreacted starting materials.

Reaction Conditions: Temperature control is crucial, especially given the exothermic nature of the ZnO-MAA reaction. While the reaction can be conducted at room temperature, it can also be run at temperatures up to 70°C. nih.govresearchgate.net The use of a liquid aliphatic hydrocarbon as a dispersing medium aids in dissipating the heat generated. researchgate.net The inclusion of a nonionic surfactant (0.1% to 1.0% by weight) can improve the process by creating a fluid, pumpable suspension, which is particularly advantageous for large-scale and continuous production. nih.gov

Process Technology: The choice of reactor technology has a profound impact on efficiency. As discussed, continuous flow processes offer significant advantages. A laboratory-scale continuous flow process for synthesizing acrylate monomers reported an isolated yield of 95%. rsc.org Modern optimization strategies, such as automated Bayesian optimization, have been used in multi-step continuous flow syntheses to achieve yields as high as 97-98%, demonstrating a powerful method for process efficiency analysis. acs.org

Table 2: Reported Yields for Acrylate and Related Syntheses

| Product | Synthesis Method | Reported Yield | Reference |

|---|---|---|---|

| n-Octyl Acrylate | Continuous Flow | 95% | rsc.org |

| 5-[1,3-bis(methacryloyloxy)propanol]-3,4-dichloro-2(5H)-furanone | Batch Synthesis | 87% | bas.bg |

| PVPA-BMEP Hydrogels | Free-radical Polymerization | 84-96% | N/A |

| Pharmaceutical Intermediate | Automated Continuous Flow | 98% | acs.org |

| ABT-546 | Batch Synthesis (Aqueous) | 96% | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of its production. This involves considering factors such as solvent choice, energy consumption, and atom economy.

Solvent Selection: Many traditional methods for ZDMA synthesis employ hydrocarbon solvents like hexane, toluene, or benzene. nih.govresearchgate.net While effective, some of these are considered hazardous. A greener alternative is the use of water as a solvent, as seen in the chemical precipitation method which utilizes aqueous solutions of sodium hydroxide and zinc chloride. mdpi.com Water is non-toxic, non-flammable, and abundant, making it an ideal green solvent. mdpi.com In some cases, solvent-free synthesis, such as mechanochemical grinding, may also be a viable and highly sustainable option. mdpi.com

Energy Efficiency: The direct reaction of zinc oxide and methacrylic acid is exothermic, and some protocols leverage this by running the reaction at room temperature without externally supplied heat. nih.gov This approach significantly reduces the energy consumption and carbon footprint of the process compared to methods requiring heating or azeotropic distillation at elevated temperatures. researchgate.net

Atom Economy and Feedstock Choice: The synthesis of ZDMA via the direct reaction of zinc oxide and methacrylic acid is an addition reaction that produces water as the only theoretical byproduct, leading to high atom economy. To further enhance sustainability, there is growing interest in producing key feedstocks from renewable resources. The production of methyl methacrylate (a related compound) from biomass-derived organic acids is an area of active research and points toward a future where the methacrylic acid used for ZDMA synthesis could be bio-based. acs.org

Waste Reduction: Continuous flow processes can contribute to greener synthesis by minimizing waste. The precise control over stoichiometry and reaction conditions often leads to higher yields and purities, reducing the need for extensive purification steps that generate solvent and material waste. acs.org

Advanced Characterization Techniques for Structural and Morphological Elucidation of Bis Methacryloyloxy Zinc

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds. For Bis(methacryloyloxy)ZINC, the FTIR spectrum reveals key absorptions that confirm the coordination of the methacrylate (B99206) ligand to the zinc center.

The coordination of the carboxylate group to the zinc ion is a focal point of FTIR analysis. In the free methacrylic acid, the carbonyl (C=O) stretching vibration appears at a higher wavenumber. Upon coordination to a metal center, this band shifts, and its position can provide insights into the coordination mode. The presence of characteristic bands for both the carboxylate and the vinyl groups of the methacrylate ligand confirms the structure of the compound. science.gov A notable feature in the FTIR spectrum of zinc dimethacrylate is the appearance of a band around 440 cm⁻¹, which is attributed to the Zn-O stretching vibration, confirming the formation of the zinc-carboxylate bond. science.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Asymmetric C=O Stretch (carboxylate) | 1667 | Stretching vibration of the coordinated carbonyl group |

| Symmetric C=O Stretch (carboxylate) | 1437 | Symmetric stretching of the carboxylate anion |

| C=C Stretch | 1650 | Stretching vibration of the vinyl double bond |

| C-O Stretch | 1110 | Stretching vibration of the C-O single bond |

| Zn-O Stretch | ~440 | Stretching vibration of the zinc-oxygen bond |

Data compiled from studies on zinc dimethacrylate. science.goviupac.org

Raman Spectroscopy for Bond Vibrational Modes

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and can offer unique insights into the skeletal structure of a compound. For this compound, Raman spectroscopy can be used to probe the vibrations of the C=C double bond and the Zn-O bond.

The Raman spectrum of zinc-containing materials often exhibits characteristic peaks related to the Zn-O stretching modes. libretexts.org In the context of this compound, the symmetric and asymmetric stretches of the methacrylate ligand's carboxylate group, as well as the C=C vinyl stretch, are expected to be Raman active. The analysis of these vibrational modes can provide information on the symmetry of the coordination environment around the zinc atom.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| C=C Stretch | ~1640-1650 | Stretching vibration of the vinyl double bond |

| Symmetric C=O Stretch (carboxylate) | ~1440 | Symmetric stretching of the carboxylate anion |

| Asymmetric C=O Stretch (carboxylate) | ~1530-1590 | Asymmetric stretching of the carboxylate anion |

| Zn-O Stretch | ~400-500 | Stretching vibration of the zinc-oxygen bond |

Expected values based on literature for zinc acrylates and related compounds. iupac.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed determination of molecular structure in solution. science.gov By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their chemical environment. For this compound, a combination of one-dimensional and two-dimensional NMR techniques can unequivocally confirm its molecular structure. While specific experimental NMR data for monomeric this compound is not extensively reported in the reviewed literature, the expected spectral characteristics can be predicted based on the known structure and general principles of NMR spectroscopy for similar organometallic and methacrylate compounds. libretexts.orgbruker.com

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the vinyl protons and the methyl protons of the two equivalent methacrylate ligands.

The two vinyl protons on the same carbon atom are diastereotopic and are expected to appear as two distinct signals, likely singlets or narrowly split multiplets, in the region of 5.5-6.5 ppm. The methyl protons are expected to appear as a singlet at around 1.9-2.0 ppm. The integration of these signals would confirm the ratio of vinyl to methyl protons, consistent with the structure of the methacrylate ligand.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinyl (=CH₂) | 5.5 - 6.5 | s (or narrow m) |

| Vinyl (=CH₂) | 5.5 - 6.5 | s (or narrow m) |

| Methyl (-CH₃) | 1.9 - 2.0 | s |

Expected values based on typical chemical shifts for methacrylate compounds.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the different types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum is expected to show four distinct signals corresponding to the carbonyl carbon, the two vinyl carbons, and the methyl carbon of the methacrylate ligands.

The carbonyl carbon of the carboxylate group is expected to resonate in the downfield region, typically around 170-180 ppm. The quaternary vinyl carbon (=C(CH₃)) would appear around 135-140 ppm, while the methylene (B1212753) vinyl carbon (=CH₂) is expected at approximately 125-130 ppm. The methyl carbon signal should be observed in the upfield region, around 18-20 ppm.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 180 |

| Vinyl (=C(CH₃)) | 135 - 140 |

| Vinyl (=CH₂) | 125 - 130 |

| Methyl (-CH₃) | 18 - 20 |

Expected values based on typical chemical shifts for methacrylate compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule. sdsu.edu

Correlation Spectroscopy (COSY) would be used to identify proton-proton couplings. In the case of this compound, a COSY spectrum would be expected to show cross-peaks between the two diastereotopic vinyl protons, confirming their geminal relationship, if any splitting is resolved.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the vinyl proton signals and the vinyl carbon signal, and between the methyl proton signal and the methyl carbon signal. This would provide unambiguous assignment of the proton and carbon spectra.

Table 5: Expected COSY Correlations for this compound

| Proton 1 | Proton 2 |

|---|---|

| Vinyl (=CHₐHₓ) | Vinyl (=CHₐHₓ) |

Expected correlation if geminal coupling is observed.

Table 6: Expected HSQC Correlations for this compound

| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) |

|---|---|

| 5.5 - 6.5 (Vinyl) | 125 - 130 (Vinyl =CH₂) |

| 1.9 - 2.0 (Methyl) | 18 - 20 (Methyl -CH₃) |

Expected correlations based on the structure of the compound.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is a cornerstone technique for investigating the crystalline nature of materials, providing detailed information about atomic arrangement, crystal structure, and phase purity.

Powder X-ray Diffraction for Phase Identification and Lattice Parameters

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the bulk crystalline properties of a material. libretexts.org When an X-ray beam is directed at a powdered sample, diffraction occurs at angles dictated by the spacing between atomic planes, in accordance with Bragg's Law. libretexts.org The resulting diffraction pattern is a unique fingerprint of the crystalline phase or phases present.

For this compound, PXRD is employed to confirm its synthesis and identify its characteristic crystalline phase. Studies on polymer composites incorporating ZDMA have identified its distinct diffraction peaks, confirming its presence within the matrix. For instance, when incorporated into polymethyl methacrylate, ZDMA exhibits strong characteristic diffraction peaks at 2θ angles of 9.92° and 11°. These peaks correspond to the specific crystal structure of ZDMA, as referenced by the International Centre for Diffraction Data (ICDD) card number 16-1140.

A wide-angle X-ray diffraction (WAXD) pattern of pure this compound powder reveals several peaks, confirming its crystalline nature before it undergoes polymerization or crosslinking within a polymer matrix. researchgate.net Analysis of these peak positions and intensities allows for phase identification and can be used to calculate the lattice parameters of the unit cell, providing fundamental data on the compound's solid-state structure.

| 2θ Angle (°) | Corresponding Miller Index (hkl) | Phase Identification |

|---|---|---|

| 9.92 | - | This compound |

| 11.00 | - | This compound |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and its packing in a crystal lattice. atomfair.com This powerful technique requires a high-quality single crystal, which, when exposed to an X-ray beam, produces a complex diffraction pattern. umass.edu By analyzing the positions and intensities of thousands of diffraction spots, it is possible to resolve the absolute structure, including exact bond lengths, bond angles, and the coordination geometry around the central zinc atom. atomfair.com

Thermal Analysis Techniques for Phase Transitions and Decomposition Pathways

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. tainstruments.com For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for understanding its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) provides a quantitative measure of the mass change of a material as it is heated in a controlled atmosphere. tainstruments.com The resulting data, typically plotted as mass versus temperature, reveals the decomposition and thermal stability profile of the compound.

TGA studies conducted on polymer composites containing this compound consistently show that its incorporation enhances the thermal stability of the host material. The ionic crosslinks formed by ZDMA are credited with this improvement. While these studies highlight its stabilizing effect, a detailed decomposition profile of pure this compound, detailing specific temperature ranges and corresponding mass losses, is not extensively detailed in available literature. Such a profile would delineate the temperatures at which the methacrylate ligands decompose and the final residual mass, which would correspond to zinc oxide.

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions, which appear as endothermic or exothermic peaks on a DSC thermogram.

For this compound, DSC can identify key phase transitions. Differential Thermal Analysis (DTA), a similar technique, performed on a synthesized ZDMA powder revealed a major endothermic peak at 177 °C and a minor endotherm at 141 °C, indicating distinct thermal events such as phase transitions or the onset of melting. google.com Furthermore, commercial data sheets report a melting point range of 229-232 °C for the compound, which corresponds to the primary endothermic event of fusion. americanelements.com Exothermic events, which could indicate polymerization or decomposition, can also be identified.

| Temperature (°C) | Thermal Event | Technique |

|---|---|---|

| 141 | Minor Endotherm (Phase Transition) | DTA |

| 177 | Major Endotherm (Phase Transition/Melting) | DTA |

| 229-232 | Melting Point | - |

Microscopic Techniques for Morphological and Elemental Characterization

Microscopic techniques are essential for visualizing the physical form, or morphology, of a compound from the macroscopic to the nanoscopic level. For this compound, which is typically synthesized as a powder, techniques like Scanning Electron Microscopy (SEM) are invaluable.

The synthesized product is generally described as a white to off-white, lightly caked crystalline powder. google.com While this provides a macroscopic description, SEM can reveal the size, shape, and surface texture of the individual microparticles. However, the majority of morphological studies on this compound are performed in the context of its use in polymer composites.

When blended into elastomers and subsequently cured, SEM and Transmission Electron Microscopy (TEM) studies show that ZDMA does not simply act as an inert filler. Instead, it undergoes in situ polymerization to form poly(zinc dimethacrylate) (PZDMA). These studies reveal that PZDMA forms distinct, uniformly dispersed nanodomains or clusters within the polymer matrix. researchgate.net The morphology within these composites can range from nanometer-sized dispersion structures to single rod-shaped PZDMA particles, which are tightly embedded in the host matrix. researchgate.net Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM, can be used to perform elemental analysis, confirming the distribution of zinc within these domains. yehhsinchi.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at the micro- and nanoscale. In the context of this compound, SEM analysis reveals key morphological features that influence its bulk properties and interactions with other materials.

When incorporated into a polymer matrix, such as polymethyl methacrylate (PMMA), the morphology of the resulting composite is significantly affected by the concentration of this compound. SEM imaging of PMMA modified with varying weight percentages of this compound has shown that at lower concentrations (1 wt%, 2.5 wt%, and 5 wt%), the fracture interface of the composite remains smooth, indicating good dispersion and compatibility. However, as the concentration increases to 7.5 wt% and 10 wt%, the fracture surfaces become irregular, suggesting potential agglomeration or phase separation of the this compound within the polymer matrix.

Table 1: Surface Morphology of PMMA/Bis(methacryloyloxy)ZINC Composites via SEM

| This compound Concentration | Observed Surface Morphology |

| 1 wt% | Smooth fracture interface |

| 2.5 wt% | Smooth fracture interface |

| 5 wt% | Smooth fracture interface |

| 7.5 wt% | Irregular fracture surface |

| 10 wt% | Irregular fracture surface |

This interactive data table is based on findings from studies on polymer composites containing this compound.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal nanostructure of materials. While direct TEM analysis of pure this compound is not extensively reported in the literature, studies on its composites provide valuable insights.

In composites of hydrogenated nitrile butadiene rubber (HNBR) with this compound, TEM analysis has been instrumental in revealing the dispersion and interaction of the zinc-containing phase within the rubber matrix. These studies show the formation of nanodomains of poly(zinc dimethacrylate) within the elastomer, which contribute to the material's mechanical properties. The size, shape, and distribution of these nanodomains, as observed by TEM, are critical factors in determining the reinforcement effect.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is a technique used to determine the elemental composition of a sample. When analyzing this compound and its composites, EDX confirms the presence and distribution of zinc, carbon, and oxygen.

In studies of PMMA modified with this compound, EDX analysis has quantitatively confirmed the incorporation of zinc into the polymer matrix. The elemental analysis shows that as the mass fraction of this compound is increased in the composite, the proportion of zinc detected by EDX also increases, providing a direct correlation between the formulation and the final elemental composition of the material.

Table 2: Elemental Composition of a PMMA/Bis(methacryloyloxy)ZINC Composite via EDX

| Element | Atomic Percentage (example) |

| Carbon (C) | 65% |

| Oxygen (O) | 30% |

| Zinc (Zn) | 5% |

This interactive data table provides an illustrative example of elemental composition that can be obtained via EDX analysis.

Spectroscopic Techniques for Electronic Structure and Oxidation State Investigation

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Table 3: Typical Binding Energies for Zinc Compounds in XPS

| Chemical State | Zn 2p3/2 Binding Energy (eV) |

| Zn metal | 1021.7 |

| ZnO | ~1022 |

This interactive data table shows reference binding energies for zinc and zinc oxide, which are useful for interpreting XPS data of zinc-containing compounds like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of a material can provide information about the presence of chromophores and can be used to determine its optical properties.

Mechanistic Investigations of Polymerization and Crosslinking Involving Bis Methacryloyloxy Zinc

Radical Polymerization Mechanisms Initiated or Influenced by Bis(methacryloyloxy)ZINC

The radical polymerization of this compound is typically initiated by the decomposition of a radical initiator, such as an organic peroxide, at elevated temperatures. researchgate.netresearchgate.net The resulting free radicals attack one of the carbon-carbon double bonds of the methacrylate (B99206) group, initiating a chain reaction. The presence of the zinc ion and the bifunctional nature of the monomer influence the polymerization mechanism in several ways.

One key aspect is the stereochemistry of the resulting polymer. Studies on zinc methacrylates coordinated with bidentate ligands have shown that the structure of the ligand coordinated to the zinc ion can influence the stereoregularity of the polymer chain. cmu.edu For instance, certain ligands can promote the formation of syndiotactic polymers due to steric hindrance from the bulky side chain created by the ligand, the second methacryloyloxy group, and the zinc ion. cmu.edu This suggests that the coordination environment of the zinc atom in this compound can play a crucial role in controlling the polymer microstructure. At lower monomer concentrations, bifunctional monomers like this compound can also undergo cyclopolymerization. cmu.edu

The polymerization of this compound often occurs in situ within a polymer matrix, particularly in elastomers. researchgate.netresearchgate.net In such systems, the peroxide initiator not only initiates the polymerization of the ZDMA but can also generate radicals on the host polymer chains. This can lead to the grafting of poly(ZDMA) chains onto the matrix polymer, forming a complex interpenetrating network. researchgate.net The in situ polymerization of ZDMA can lead to the formation of nanometer-sized domains of poly(ZDMA) dispersed within the host polymer matrix. researchgate.net

Role of this compound as a Crosslinking Agent in Polymer Networks

This compound is widely utilized as a crosslinking agent, particularly in the peroxide curing of elastomers. researchgate.netasada-ch.co.jp Its bifunctionality allows it to connect two growing polymer chains, leading to the formation of a three-dimensional network structure. This crosslinking significantly enhances the mechanical properties of the material, including tensile strength, modulus, and hardness. asada-ch.co.jpyehhsinchi.com

The crosslinking mechanism involves the incorporation of the ZDMA monomer into the polymer network through radical polymerization. During the curing process, the peroxide initiator generates free radicals that can react with both the elastomer chains and the ZDMA monomers. researchgate.net The ZDMA can undergo homopolymerization to form poly(ZDMA) domains, which act as reinforcing fillers. researchgate.netnih.gov Additionally, the growing poly(ZDMA) radicals can react with the elastomer chains, creating covalent graft linkages. researchgate.net

Furthermore, the ionic nature of the zinc-carboxylate bond in this compound introduces the possibility of ionic crosslinking. researchgate.net The zinc ions can form ionic clusters within the polymer matrix, acting as physical crosslinks that can dissipate energy under stress, thereby improving the toughness of the material. This dual covalent and ionic crosslinking network provides a synergistic reinforcement effect. researchgate.net

The efficiency of this compound as a crosslinking agent is influenced by several factors, including its dispersion in the polymer matrix and the curing conditions. researchgate.net A fine dispersion of ZDMA particles leads to a more homogeneous crosslink distribution and better mechanical properties. researchgate.net

| Polymer Matrix | Initiator | Effect of this compound | Resulting Network Structure |

|---|---|---|---|

| Epoxidized Natural Rubber (ENR) | Peroxide | Acts as a reinforcing filler and crosslinking agent. researchgate.net | Covalent and ionic crosslinking network. researchgate.net |

| Hydrogenated Nitrile Butadiene Rubber (HNBR) | Peroxide | Accelerates in situ polymerization to form poly(ZDMA). researchgate.net | Interfacial interaction between HNBR and poly(ZDMA). researchgate.net |

| Polymethyl Methacrylate (PMMA) | Room-temperature initiator | Increases degree of conversion and enhances mechanical properties. yehhsinchi.com | Increased reticulation between methacrylate comonomers. yehhsinchi.com |

| Acrylonitrile Butadiene Rubber (NBR) | Sulfur or Peroxide | Acts as a coagent in peroxide vulcanization. researchgate.net | Polymerized nanostructures physically adsorbed or chemically grafted onto rubber chains. researchgate.net |

Copolymerization Strategies with Various Monomeric Systems

The copolymerization of this compound with acrylate (B77674) monomers can be employed to tailor the properties of the resulting copolymers. While specific studies on the copolymerization of pure this compound with acrylates are limited, insights can be drawn from studies involving zinc acrylate. The copolymerization of zinc acrylate with monomers like styrene (B11656) has been investigated, revealing that the structure of the zinc acrylate complex can influence the sequence distribution of the acrylate moieties in the copolymer. nih.gov This suggests that by controlling the coordination environment of the zinc in this compound, it may be possible to influence the monomer sequence in its copolymers with acrylates.

In practical applications, zinc-based acrylate copolymers have been synthesized for use in marine antifouling coatings. rsc.org In these systems, a bifunctional zinc acrylate monomer is copolymerized with other acrylate monomers, such as methyl methacrylate, ethyl acrylate, and 2-methoxyethyl acrylate. rsc.org The resulting copolymer has self-polishing properties due to the hydrolysis of the zinc carboxylate groups in seawater. rsc.org

This compound can be copolymerized with other methacrylate monomers to create crosslinked networks with enhanced properties. For instance, it has been incorporated into polymethyl methacrylate (PMMA) to improve its mechanical and antibacterial properties. yehhsinchi.com In this system, free radicals initiate the polymerization of both methyl methacrylate and this compound, leading to a crosslinked network. yehhsinchi.com The incorporation of ZDMA can increase the degree of conversion of the methacrylate monomers. yehhsinchi.com

Studies on the copolymerization of zinc methacrylate with other methacrylates in dental polymers have shown that it can act as an inhibitor of matrix metalloproteinases while not significantly affecting the ultimate tensile strength at lower concentrations. nih.gov This highlights the potential for using this compound to introduce specific functionalities into methacrylate-based polymers. The copolymerization of asymmetric zinc methacrylate acetate (B1210297) with methyl methacrylate has been used to synthesize transparent ZnO/PMMA nanocomposite films.

The unique properties of zinc-containing compounds make them attractive for incorporation into hydrogel formulations. Zinc ions can be introduced into hydrogel networks to create dynamic and reversible crosslinks through coordination bonds. rsc.org This can impart self-healing properties and enhance the mechanical strength of the hydrogels. rsc.org

While direct studies on the use of this compound as the primary monomer for hydrogel synthesis are not prevalent, related compounds offer insights. For example, bis[2-(methacryloyloxy)ethyl] phosphate (B84403) has been used as a crosslinker in the synthesis of hydrogels based on poly(vinylphosphonic acid). mdpi.com Zinc-containing hydrogels have been prepared using zinc ions to crosslink polymer chains containing suitable functional groups, such as carboxymethyl chitosan (B1678972) and oxidized hyaluronic acid. rsc.org These hydrogels have shown potential for applications in drug delivery and tissue engineering due to their antimicrobial and osteogenic properties. rsc.org

| Comonomer | Polymerization System | Key Findings | Application |

|---|---|---|---|

| Acrylate Monomers (e.g., MMA, EA) | Radical Copolymerization | Zinc acrylate structure can influence monomer sequence. nih.gov Forms self-polishing copolymers. rsc.org | Marine antifouling coatings. rsc.org |

| Methyl Methacrylate (MMA) | Radical Copolymerization | Enhances mechanical and antibacterial properties of PMMA. yehhsinchi.com Increases degree of conversion. yehhsinchi.com | Denture base resin. yehhsinchi.com |

| Other Methacrylate Monomers | Radical Copolymerization | Can inhibit matrix metalloproteinases. nih.gov Used to form ZnO/PMMA nanocomposites. | Dental polymers, nih.gov nanocomposites. |

| Hydrophilic Monomers (for hydrogels) | Radical Polymerization (as crosslinker) | Zinc ions can form dynamic, reversible crosslinks. rsc.org Imparts self-healing and bioactive properties. rsc.org | Drug delivery, rsc.org tissue engineering. rsc.org |

Kinetic Studies of Polymerization Reactions Involving this compound

Detailed kinetic studies specifically on the homopolymerization of this compound are scarce in the literature. However, the kinetics of polymerization in systems containing ZDMA, particularly in rubber composites, have been investigated. The in situ radical polymerization of ZDMA during the curing of elastomers is influenced by factors such as the peroxide concentration and temperature. researchgate.net

The kinetics of multifunctional methacrylate polymerization are generally characterized by autoacceleration, where the polymerization rate increases significantly at a certain conversion. imaging.org This is due to a decrease in the termination rate as the viscosity of the system increases. This is followed by autodeceleration, where the propagation rate becomes diffusion-controlled. imaging.org The final conversion is often limited by the vitrification of the highly crosslinked network. imaging.org

In the context of rubber vulcanization, the presence of ZDMA has been shown to affect the curing kinetics. It can participate in the crosslinking process, leading to an increase in the crosslink density. researchgate.net The rate of ZDMA polymerization and its grafting onto the rubber chains will depend on the relative reactivity of the ZDMA and the rubber towards the initiator radicals.

Studies on the polymerization of zinc methacrylates have also been conducted in the solid state. researchgate.net The thermal polymerization of anhydrous zinc methacrylate has been observed at elevated temperatures, and the radiation-induced reaction shows a complex dependency on the dose rate. researchgate.net

Influence of this compound on Polymer Network Architecture and Topological Features

The incorporation of this compound, or its analogues like zinc dimethacrylate (ZDMA), into a polymer matrix profoundly influences the resultant network architecture. This is primarily due to its dual functionality: the methacrylate groups can participate in covalent crosslinking via free-radical polymerization, while the ionic nature of the zinc-carboxylate bond introduces ionic crosslinks. This results in a complex network structure comprising both permanent covalent bonds and dynamic, reversible ionic associations.

The presence of these ionic crosslinks introduces a unique topological feature to the polymer network. Unlike covalent crosslinks, which are fixed, ionic crosslinks are dynamic and can dissociate and reform under thermal or mechanical stimuli. This imparts a degree of adaptability and, in some cases, self-healing properties to the material. The competition between the formation of covalent and ionic bonds can be controlled by factors such as the curing temperature and the concentration of the peroxide initiator.

The introduction of ZDMA has been shown to significantly increase the crosslink density of various polymer systems. This is attributed to the formation of the additional ionic network alongside the conventional covalent crosslinks. The table below presents data on the effect of ZDMA on the crosslink density of a modified ethylene-vinyl acetate (mEVA) copolymer.

| Material Composition | Crosslinking Density (mol/cm³) |

|---|---|

| mEVA with dynamic covalent bonds | Not specified |

| mEVA with 10 wt% ZDMA | 2.73 x 10⁻⁴ |

| mEVA with 20 wt% ZDMA | 7.22 x 10⁻⁴ |

| mEVA with dynamic covalent bonds and 10 wt% ZDMA | 3.74 x 10⁻⁴ |

The data clearly demonstrates that the addition of ZDMA substantially increases the crosslinking density of the mEVA polymer. researchgate.net This increased network density, a combination of covalent and ionic linkages, leads to enhanced mechanical properties, such as tensile strength and modulus.

Rheological Behavior of Precursor Mixtures and Polymer Melts Containing this compound

The rheological properties of both the uncured precursor mixtures and the final polymer melts are significantly altered by the presence of this compound or its analogues. In the uncured state, the addition of ZDMA to thermoplastic vulcanizates (TPVs) based on polypropylene (B1209903) (PP) and ethylene-propylene-diene monomer (EPDM) has been observed to increase the melt viscosity. This is likely due to the strong intermolecular interactions and the potential for the formation of ionic associations even before the onset of covalent crosslinking.

The rheological behavior of the cured material, often studied using dynamic mechanical analysis (DMA), provides insights into the network structure and material performance. The incorporation of ZDMA into polymer blends has been shown to enhance both the storage modulus (E' or G') and the loss modulus (E'' or G''). The storage modulus is a measure of the elastic response of the material, representing its ability to store energy. An increase in storage modulus typically indicates a higher degree of crosslinking and reinforcement. The loss modulus, on the other hand, reflects the viscous response and the material's capacity to dissipate energy.

In blends of recycled acrylonitrile-butadiene-styrene (rABS) and recycled high-impact polystyrene (rHIPS), the addition of ZDMA led to a notable increase in both storage and loss moduli, indicating improved stiffness and energy damping capabilities. This is attributed to the enhanced compatibility between the polymer phases and the formation of ionic crosslinks.

The following table summarizes the effect of ZDMA on the dynamic mechanical properties of rABS/rHIPS blends.

| ZDMA Content (wt%) | Storage Modulus (E') at 30°C (MPa) | Loss Modulus (E'') at 30°C (MPa) |

|---|---|---|

| 0 | ~1600 | ~100 |

| 4 | ~1800 | ~120 |

Note: The values are approximate, based on graphical data from the source.

The increase in both moduli with the addition of 4 wt% ZDMA is evident. researchgate.net The presence of ionic clusters acts as physical crosslinking points, restricting the mobility of the polymer chains and thus increasing the stiffness (storage modulus). The enhanced interfacial interactions and the energy dissipation at the ionic domain interfaces likely contribute to the increase in the loss modulus.

In polymer melts, the presence of these ionic aggregates can lead to a more complex rheological behavior. At low shear rates or frequencies, the ionic crosslinks can act as temporary junctions, significantly increasing the viscosity. At higher shear rates, these ionic bonds may break, leading to shear thinning behavior. The dynamic nature of these ionic networks also influences the viscoelastic response, with the material exhibiting properties between that of a covalently crosslinked thermoset and a thermoplastic.

Applications of Bis Methacryloyloxy Zinc in Contemporary Material Systems

Advanced Polymer Composites and Nanocomposites

In the realm of polymer science, ZDMA is highly valued as a coagent and reinforcing filler, particularly in peroxide-cured elastomers. nbinno.comictchemicals.com Its incorporation leads to the formation of robust composites with enhanced performance characteristics suitable for demanding industrial applications.

Enhancement of Material Cohesion and Interface Reinforcement

The primary mechanism by which ZDMA reinforces polymer matrices is through in situ polymerization. During the curing process, typically initiated by peroxide, ZDMA monomers polymerize to form nanoparticles of poly(zinc dimethacrylate) (PZDMA) within the host polymer matrix. researchgate.netresearchgate.netresearchgate.net These rigid nanophases act as effective reinforcing fillers. researchgate.netresearchgate.net

Development of Specialized Polymer Matrices

The addition of ZDMA allows for the development of specialized polymer systems with tailored properties. It is used to modify a wide range of elastomers, including nitrile-butadiene rubber (NBR), styrene-butadiene rubber (SBR), and natural rubber (NR). researchgate.netacs.orgmegawidechem.com The ability of ZDMA to improve heat resistance and adhesion to metals makes it a critical component in materials for products like conveyor belts, industrial rubber rollers, and automotive sealants. ictchemicals.commegawidechem.comindiamart.com

In thermoplastic vulcanizates (TPVs), such as those based on EPDM/polypropylene (B1209903) blends, ZDMA acts as an interfacial compatibilizer. Its incorporation significantly reduces the size of the dispersed rubber particles, enhancing the interface between the rubber and thermoplastic phases. This modification has been shown to impart novel functionalities, such as shape memory effects, to otherwise conventional materials. acs.org

Table 1: Effects of ZDMA on Mechanical Properties of Elastomers

| Property | Effect of ZDMA Addition | Primary Mechanism | Reference |

|---|---|---|---|

| Tensile Strength | Significantly Increased | In situ PZDMA nanoparticle reinforcement, increased crosslink density | nbinno.comresearchgate.net |

| Tear Strength | Increased | Enhanced material cohesion and energy dissipation by ionic clusters | nbinno.commegawidechem.com |

| Hardness | Increased | Formation of rigid PZDMA domains | ictchemicals.com |

| Abrasion Resistance | Improved | PZDMA nanoparticle reinforcement | researchgate.netindiamart.com |

| Heat Stability | Improved | Stable ionic crosslinks | indiamart.com |

| Metal Adhesion | Enhanced | Polar nature of the zinc salt | nbinno.commegawidechem.com |

Dental Composite Resins and Adhesives: Curing Kinetics and Material Response

In dentistry, the prevention of secondary caries and the enhancement of restoration longevity are paramount. ZDMA has emerged as a promising functional monomer for incorporation into dental materials like polymethyl methacrylate (B99206) (PMMA) denture bases and resin-based bonding agents, primarily due to its bioactive and reinforcing capabilities. yehhsinchi.comnih.gov

Material Design for Restorative Applications

A key advantage of using ZDMA in dental materials is its ability to impart antimicrobial properties. The zinc component can exert a bactericidal effect, which is crucial for inhibiting the growth of cariogenic bacteria such as Streptococcus mutans. nih.govresearchgate.net Research has shown that dental adhesives containing even low percentages of ZDMA (e.g., 1-5 wt%) can significantly reduce bacterial colonies. nih.gov Similarly, when incorporated into PMMA, ZDMA demonstrates significant antifungal activity against Candida albicans, a common cause of denture stomatitis, without showing obvious cytotoxicity to human oral fibroblasts. nih.gov

Mechanically, ZDMA acts as a crosslinker, which can enhance the physical properties of the dental resin. However, its effect is concentration-dependent. One study found that while low concentrations of ZDMA in a dental adhesive did not negatively impact compressive strength, a higher concentration (5 wt%) caused a significant reduction. nih.govresearchgate.net Conversely, the same 5 wt% concentration significantly improved the shear bond strength to dentine. nih.govresearchgate.net This highlights the need to optimize the formulation to balance antimicrobial efficacy with mechanical integrity.

Table 2: Performance of ZDMA-Modified Dental Adhesives

| ZDMA Concentration (wt%) | Effect on S. mutans | Degree of Conversion (DC) | Compressive Strength | Dentine Shear Bond Strength | Reference |

|---|---|---|---|---|---|

| 0 (Control) | No significant reduction | Baseline | Baseline | Baseline | nih.govresearchgate.net |

| 1 - 3 | Significant reduction | Enhanced | No significant change | No significant change | nih.govresearchgate.net |

| 5 | Significant reduction | Enhanced | Significantly reduced | Significantly increased | nih.govresearchgate.net |

Biomaterial Scaffolds and Matrices: Design and Functionalization for Engineered Systems

While direct research on the use of ZDMA as a primary component in biomaterial scaffolds is limited, the known properties of its constituents—zinc and methacrylate polymers—suggest potential applications in tissue engineering.

Zinc itself is a crucial trace element in bone metabolism and is increasingly used in biomaterials to promote bone formation and provide antibacterial properties. nih.gov Biodegradable scaffolds made from pure zinc or zinc-doped materials are being developed for bone regeneration. nih.govmdpi.commdpi.com The release of zinc ions from these scaffolds can stimulate osteoblastic activity while inhibiting osteoclasts. nih.gov

Separately, methacrylate-based polymers are widely used in tissue engineering for creating hydrogels and 3D-printed scaffolds due to their tunable mechanical properties and ability to form stable, crosslinked networks. mdpi.comnih.gov For example, gelatin methacrylate (GelMA) is a common material for 3D bioprinting of scaffolds for bone tissue regeneration. mdpi.com

Given these precedents, ZDMA could theoretically be explored as a functional additive in composite scaffolds. Its ability to copolymerize within a methacrylate-based scaffold could serve to immobilize zinc ions within the matrix, potentially allowing for a more controlled release over time. This could offer a method for functionalizing a scaffold with the known osteogenic and antibacterial benefits of zinc, while also contributing to the scaffold's structural integrity through crosslinking. However, further research is required to validate the efficacy and biocompatibility of ZDMA for such applications in tissue engineering.

Based on the scientific literature available, generating a detailed article focusing exclusively on the chemical compound “Bis(methacryloyloxy)ZINC” and its specific applications as outlined is not feasible. The search for this particular compound within the specified contexts of hydrogel formation, scaffold architectures, coatings, adhesives, and as a ligand in Metal-Organic Frameworks (MOFs) did not yield dedicated research findings.

The components of the name—zinc and methacryloyloxy ligands—are individually significant in materials science. Zinc is widely researched for its bioactive properties in regenerative medicine and as a metal node in MOFs. nih.govnih.govnih.gov Methacrylate-based monomers and crosslinkers, such as Bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (BMEP), are fundamental in the synthesis of polymers, hydrogels, and dental resins. researchgate.net

However, the specific compound "this compound" (likely referring to Zinc Methacrylate) is not prominently featured in the literature under this name for the advanced applications requested in the outline. Research literature extensively covers:

Zinc-releasing hydrogels for tissue regeneration, where zinc is incorporated through compounds like zinc peroxide. nih.gov

Zinc-containing scaffolds for bone engineering, where zinc is part of a bioactive glass or used as a degradable metal. nih.govnih.govmdpi.com

Adhesion promoters that are typically based on silane (B1218182) or phosphate chemistry. google.comresearchgate.net

Zinc-based MOFs , which are constructed from zinc ions and a wide variety of organic linkers, but with no specific mention of a "this compound" precursor or ligand in the search results. nih.govmdpi.comnih.gov

Without specific studies on "this compound," providing thorough, informative, and scientifically accurate content for each required subsection is not possible without resorting to speculation, which would contradict the core requirement for factual accuracy. Therefore, the requested article cannot be generated.

Catalysis and Ligand Design

Applications in Specific Catalytic Reactions

While this compound, also known as zinc dimethacrylate (ZDMA), is not widely documented as a catalyst in a broad range of specific organic reactions such as transesterification, oxidation, or hydrogenation, its primary and well-established catalytic application lies in the realm of polymer chemistry, specifically in the peroxide vulcanization of elastomers. In this context, it functions as a potent coagent, which is a substance that enhances the efficiency and performance of the primary curing agent, in this case, organic peroxides.

The catalytic role of this compound in peroxide vulcanization is multifaceted. During the curing process, the organic peroxide decomposes to form free radicals. These radicals can abstract hydrogen atoms from the polymer chains, leading to the formation of polymer radicals that then combine to form crosslinks. This compound actively participates in this process. The methacrylate groups of the molecule can undergo polymerization initiated by the peroxide radicals. This in-situ polymerization forms poly(zinc dimethacrylate) (PZDMA) domains within the rubber matrix.

Furthermore, the ZDMA molecules can be grafted onto the rubber chains, creating additional crosslinking points. This results in a more complex and robust crosslink structure that includes not only carbon-carbon bonds but also ionic crosslinks due to the presence of the zinc ions. These ionic crosslinks are dynamic and can dissipate energy, which contributes to the improved mechanical properties of the final elastomer.

| Property | Effect of this compound Addition | Underlying Mechanism |

|---|---|---|

| Tensile Strength | Increase | Higher crosslink density and reinforcement by PZDMA domains. |

| Tear Strength | Increase | Enhanced network integrity and energy dissipation by ionic crosslinks. |

| Hardness | Increase | Increased stiffness due to higher crosslink density. |

| Abrasion Resistance | Increase | More robust network structure reduces material loss from friction. |

| Modulus | Increase | Higher resistance to deformation under stress. |

Applications in Advanced Ceramic and Glass-Ionomer Systems

The application of this compound in advanced ceramic and glass-ionomer systems is an emerging area of research, primarily centered on dental materials. In these contexts, it is often incorporated into resin-based composites and cements to enhance their mechanical and bioactive properties. While not a conventional component of traditional ceramics, its unique hybrid nature, combining a metal ion with polymerizable organic moieties, offers potential benefits in hybrid material systems.

Modifying Sintering Behavior and Densification

There is limited direct evidence in the scientific literature to suggest that this compound is used as a conventional sintering aid to modify the sintering behavior and promote the densification of bulk ceramics. Traditional sintering aids for ceramics are typically inorganic compounds, such as metal oxides, that form a liquid phase at high temperatures, facilitating the rearrangement and bonding of ceramic particles.

However, in the context of polymer-infiltrated ceramic networks (PICNs) and some dental composites, the organic component, which could include monomers like this compound, plays a crucial role in the final densification and pore-filling of a pre-sintered porous ceramic scaffold. In these hybrid materials, the initial ceramic structure is first sintered to a certain porosity, and then the polymerizable resin, potentially containing this compound, is infiltrated and cured. While not affecting the high-temperature ceramic sintering process itself, the in-situ polymerization of the resin fills the pores, leading to a dense final composite material.

| Ceramic System | Effect of ZnO Addition | Mechanism |

|---|---|---|

| Alumina (Al2O3) | Can lower sintering temperature and improve densification. | Forms a liquid phase with other impurities or additives. |

| Zinc Titanate (ZnTiO3) | A primary component that influences phase formation and sintering. | Participates in solid-state reactions to form the desired ceramic phase. |

| Barium Zirconate Titanate (BZT) | Can enhance densification and dielectric properties. | Promotes liquid phase sintering and grain growth. |

Improving Interfacial Adhesion in Hybrid Materials

This compound has demonstrated significant potential for improving interfacial adhesion in hybrid materials, particularly in dental composites and rubber-metal composites. The bifunctional nature of the molecule is key to this property. The methacrylate groups can copolymerize with the polymer matrix of the composite, forming strong covalent bonds. Simultaneously, the zinc component can interact with the inorganic filler or substrate, creating a robust interface.

In dental resin composites, which are a form of ceramic-polymer hybrid material, this compound can be incorporated into the resin matrix. During polymerization, the methacrylate groups of ZDMA become part of the crosslinked polymer network. The zinc ions can then form ionic bonds or coordinate with the surface of the inorganic filler particles (e.g., silica, glass ceramics), effectively coupling the organic and inorganic phases. This improved interfacial adhesion leads to enhanced stress transfer from the polymer matrix to the reinforcing filler, resulting in improved mechanical properties such as flexural strength and fracture toughness.

A study on the incorporation of synthesized zinc dimethacrylate into a dental resin bonding agent showed that the addition of up to 5 wt.% of ZDMA could enhance the shear bond strength to dentine. nih.gov This suggests a direct role in improving the adhesion at the interface between the restorative material and the tooth structure.

In another application, the incorporation of zinc methacrylate into ethylene-propylene diene rubber (EPDM) was found to substantially improve the adhesive strength of the EPDM to an aluminum substrate. koreascience.kr This highlights its role as an adhesion promoter in rubber-metal hybrid systems. The proposed mechanism involves the formation of ionic crosslinks and interactions between the zinc methacrylate and the metal surface.

The following table summarizes the observed effects of this compound on interfacial adhesion in different hybrid material systems.

| Hybrid Material System | Observed Effect | Mechanism of Adhesion Improvement |

|---|---|---|

| Dental Resin Composites | Enhanced shear bond strength to dentine. nih.gov | Copolymerization with the resin matrix and ionic/coordinative interactions with the tooth structure. |

| EPDM-Aluminum Composites | Substantial improvement in adhesive strength. koreascience.kr | Formation of ionic crosslinks and interaction of ZDMA with the aluminum surface. |

| Polymer-Filler Composites | Improved stress transfer between matrix and filler. | Covalent bonding with the polymer matrix and ionic interactions with the filler surface. |

Theoretical and Computational Studies of Bis Methacryloyloxy Zinc

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the electronic structure and reactivity of metal-containing compounds, including bis(methacryloyloxy)zinc, also known as zinc dimethacrylate (ZDMA). mdpi.comekb.egacs.orgmdpi.com DFT calculations allow for the determination of optimized molecular geometries, electronic properties, and the nature of chemical bonds within the molecule. mdpi.comuctm.edu

Studies on similar metal acrylate (B77674) systems have utilized DFT to understand monomer-substrate interactions, which are crucial for processes like polymerization. mdpi.com For instance, the adsorption energies of ions on acrylate monomers have been calculated to elucidate ion-specific interactions, which can influence the material's surface chemistry. mdpi.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the chemical reactivity of the molecule. uctm.edu A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. uctm.edu

In the context of ZDMA, DFT calculations can elucidate the nature of the zinc-oxygen bond, which is expected to have a significant ionic character. mdpi.com NBO (Natural Bond Orbital) analysis can further quantify the ionic and covalent contributions to this bond. mdpi.com The geometry of the ZDMA molecule, including bond lengths and angles, can be precisely calculated and compared with experimental data where available. uctm.edu For example, DFT studies on related zinc complexes have detailed the coordination environment around the zinc ion. mdpi.comencyclopedia.pub

Furthermore, DFT is employed to model the reaction pathways of polymerization. mdpi.comugent.be By calculating the energy barriers for different reaction steps, such as monomer insertion, researchers can predict the kinetics and mechanism of polymerization. mdpi.comugent.beresearchgate.net These calculations can help in understanding how the electronic structure of ZDMA influences its polymerization behavior, for instance, in the formation of polymer networks within a rubber matrix. researchgate.netmdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Metal Acrylate System

| Property | Calculated Value | Significance |

| HOMO Energy | -6.6766 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -2.1421 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.5344 eV | Indicates chemical reactivity and kinetic stability. uctm.edu |

| M-O Bond Character | Ionic/Covalent | Describes the nature of the metal-oxygen interaction. mdpi.com |

Note: The values presented are illustrative and based on a representative metal-containing compound from the literature. Specific values for this compound would require dedicated DFT calculations. uctm.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions, at an atomistic level. nih.govbiorxiv.org For this compound (ZDMA), MD simulations can provide insights into its flexibility, preferred conformations, and how it interacts with other molecules in a given environment, such as a polymer matrix or a solvent. nih.govmdpi.com

MD simulations model the movement of each atom in a system over time based on a force field that describes the interatomic forces. nih.govfrontiersin.org This allows for the exploration of the conformational space of ZDMA, identifying stable and transient structures. rsc.org In the context of materials science, MD simulations have been used to investigate the permeability and solubility of small molecules, like water, in polymers containing zinc methacrylate (B99206). mdpi.com These simulations revealed that the presence and concentration of zinc methacrylate significantly influence the diffusion and interaction of water molecules within the polymer. mdpi.com

When ZDMA is used as a reinforcing agent in elastomers, MD simulations can help understand the interactions at the polymer-filler interface. researchgate.net For example, simulations can show how ZDMA molecules or their polymerized nanostructures confine the movement of polymer chains, which is a key mechanism for reinforcement. researchgate.net Dynamic Monte Carlo simulations, a related technique, have been used to show that the confinement effect of the filler network favors the orientation of polymer segments near the interface. researchgate.net

Furthermore, MD simulations are crucial for studying the formation of ionic clusters. Due to the presence of zinc ions, ZDMA molecules can form ionic aggregates through electrostatic attractions, which act as physical cross-links in a polymer matrix. mdpi.com MD simulations can model the formation and stability of these clusters, providing a molecular-level understanding of their contribution to the material's mechanical properties.

Table 2: Key Parameters from MD Simulations of Zinc-Containing Polymer Systems

| Parameter | Description | Example Finding |

| Density | Mass per unit volume of the simulated system. | The density of a zinc methacrylate copolymer was found to increase with increasing water content. mdpi.com |

| Diffusion Coefficient | A measure of the rate of movement of particles. | The diffusion coefficient of water in a zinc methacrylate copolymer was lower at higher zinc methacrylate content due to stronger interactions. mdpi.com |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can be used to analyze the structure of ionic clusters and the coordination of zinc ions. |

| Conformational States | Different spatial arrangements of a molecule. | MD simulations can reveal the preferred conformations of ZDMA and how they are influenced by the surrounding environment. nih.gov |

Computational Modeling of Polymerization Pathways and Network Formation

Computational modeling plays a critical role in understanding the complex processes of polymerization and subsequent network formation involving this compound (ZDMA). researchgate.netresearchgate.net These models can simulate the chemical reactions and physical processes that lead to the formation of a cross-linked polymer network, providing insights that are often difficult to obtain through experiments alone.

During the peroxide curing of rubber composites, ZDMA undergoes in-situ radical polymerization. researchgate.netresearchgate.net Computational models can simulate this process, starting from the decomposition of the peroxide initiator to form free radicals, followed by the initiation and propagation of ZDMA polymerization. ugent.be These models can predict the growth of poly(zinc dimethacrylate) (PZDMA) chains and their tendency to aggregate into nanoparticles. researchgate.netresearchgate.net

A key aspect of ZDMA-reinforced materials is the formation of a complex network structure that includes both covalent cross-links and ionic cross-links. researchgate.netmdpi.com Computational studies can model the evolution of this network. For instance, research has shown that an initial network dominated by ionic bonds can form rapidly, followed by the development of a more substantial covalent cross-link network. researchgate.netcapes.gov.br These models can help to understand the interplay between these different types of cross-links and their respective contributions to the material's properties.

Furthermore, computational modeling can investigate the grafting of PZDMA onto the polymer chains of the matrix material. researchgate.net This chemical bonding between the filler and the matrix is crucial for efficient stress transfer and reinforcement. By simulating the reaction conditions, these models can predict the likelihood and extent of grafting reactions. The insights gained from these simulations can guide the design of curing processes to optimize the final network structure and, consequently, the performance of the material. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of molecules with their biological activity or physical properties, respectively. mdpi.comconicet.gov.arnih.gov While direct QSAR/QSPR studies specifically targeting this compound (ZDMA) are not widely reported, the principles of these methods are applicable to understanding and predicting its behavior.

The core idea of QSAR/QSPR is to develop mathematical models that can predict the properties of new or untested compounds based on their molecular descriptors. conicet.gov.armdpi.com These descriptors are numerical values that characterize the chemical structure, such as electronic, steric, and hydrophobic properties. For a molecule like ZDMA, relevant descriptors could include its molecular weight, van der Waals volume, dipole moment, and parameters derived from quantum chemical calculations like HOMO and LUMO energies. nih.gov

In the context of ZDMA, a QSPR model could be developed to predict its influence on the properties of a composite material. For example, by systematically varying the structure of the metal methacrylate (e.g., changing the metal ion or the substituents on the methacrylate group) and measuring a specific property of the resulting composite (e.g., tensile strength or cross-link density), a QSPR model could be constructed. mdpi.com This model could then be used to predict the performance of composites made with other, similar metal-containing monomers, thereby accelerating the materials design process.

The development of such models typically involves several steps:

Data Collection: Gathering a dataset of compounds with known properties.

Descriptor Calculation: Calculating a set of molecular descriptors for each compound.